methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a biphenyl group attached to an amino carbonyl moiety, which is further linked to a methyl ester of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the biphenylamine intermediate: This step involves the reaction of biphenyl with an amine source under suitable conditions to form the biphenylamine intermediate.
Coupling with benzoic acid derivative: The biphenylamine intermediate is then coupled with a benzoic acid derivative, such as methyl benzoate, in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The biphenyl and benzoate moieties can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(2-phenylamino)carbonyl]amino}benzoate: Similar structure but with a phenyl group instead of a biphenyl group.
Methyl 2-{[(2-naphthylamino)carbonyl]amino}benzoate: Contains a naphthyl group instead of a biphenyl group.
Uniqueness
Methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate is unique due to the presence of the biphenyl group, which can impart distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
methyl 2-[(2-phenylphenyl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-26-20(24)17-12-6-8-14-19(17)23-21(25)22-18-13-7-5-11-16(18)15-9-3-2-4-10-15/h2-14H,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXVDLJCJXEMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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